molecular formula C18H20ClN5O2S B2931371 N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide CAS No. 946354-28-5

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

Cat. No. B2931371
CAS RN: 946354-28-5
M. Wt: 405.9
InChI Key: AGOCCQYDELVJIM-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the sources I found .

Scientific Research Applications

Synthesis and Biological Evaluation

The compound has been involved in research studies aiming at the synthesis of novel heterocyclic compounds with potential biological activities. For instance, research focused on the synthesis of compounds with significant anticancer and antimicrobial activities, incorporating heterocyclic entities like oxazole, pyrazoline, and pyridine. These studies utilize various spectroanalytical techniques for structural elucidation, such as FT-IR, NMR, and mass spectrometry, and evaluate the compounds against cancer cell lines and pathogenic strains to determine their efficacy (Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021).

Anticancer and Antimicrobial Potentials

Another area of interest is the design and synthesis of compounds with potent anticancer and antimicrobial properties. These studies involve the creation of compounds that exhibit significant activity against specific cancer cell lines or pathogenic microorganisms. The objective is to explore the therapeutic potential of these compounds and their effectiveness in combating diseases. Some compounds have demonstrated notable DPPH radical scavenging activity, analgesic, and anti-inflammatory activities, highlighting their potential in pharmacological applications (P. Nayak, B. Narayana, B. Sarojini, J. Fernandes, & A. Akshatha, 2014).

Lead Compound Development for H1-Antihistaminic Agents

Research has also focused on the development of novel compounds as H1-antihistaminic agents. Studies have synthesized and tested novel compounds for their in vivo H1-antihistaminic activity, showing promising results compared to standard drugs. Such research is crucial for the development of new therapeutic agents with improved efficacy and reduced side effects (V. Alagarsamy & P. Parthiban, 2012).

Mechanism of Action

The mechanism of action for this compound is not detailed in the sources I found .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the sources I found .

Future Directions

The future directions for research involving this compound are not detailed in the sources I found .

properties

IUPAC Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O2S/c1-22-5-7-23(8-6-22)18(26)17(25)20-16-14-10-27-11-15(14)21-24(16)13-4-2-3-12(19)9-13/h2-4,9H,5-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGOCCQYDELVJIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C(=O)NC2=C3CSCC3=NN2C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide

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